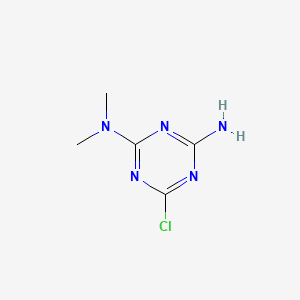

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves complex procedures that are crucial for obtaining the desired compound with high purity. For example, Geng et al. (2023) detail the synthesis of (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine, highlighting the use of NMR, HRMS, and FT-IR spectroscopy for structural confirmation. This synthesis pathway is indicative of the methods used to synthesize compounds within this class, utilizing precise chemical reactions and analytical techniques to achieve the target molecule (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including this compound, has been extensively analyzed using X-ray diffraction and density functional theory (DFT). The study by Geng et al. (2023) exemplifies this analysis, where they compare the DFT-calculated molecular structure with X-ray diffraction results, showing a high degree of consistency and providing detailed insights into the electronic and geometric structure of the compounds. Such analyses are critical for understanding the fundamental properties and reactivity of these molecules (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives undergo a variety of chemical reactions, contributing to their wide applicability. For instance, halogenation reactions of triazines, as studied by Kaihoh et al. (1986), showcase the reactivity of triazines under different conditions, leading to halogen-substituted derivatives. These reactions are fundamental to modifying the chemical properties of triazines for specific applications (Kaihoh et al., 1986).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structures, as discussed by Boese et al. (2002) and Fridman et al. (2003), provide insight into the intermolecular interactions and stability of these compounds. Such studies are essential for understanding the behavior of triazine derivatives under different environmental conditions (Boese et al., 2002); (Fridman et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and various solvents, define the applications of triazine derivatives. Studies like those by Díaz‐Ortiz et al. (2003) and Junaid et al. (2019) delve into the dynamic behavior of triazines and their reactions with different chemical agents, providing a comprehensive understanding of their chemical versatility (Díaz‐Ortiz et al., 2003); (Junaid et al., 2019).

Scientific Research Applications

Synthesis and Supramolecular Chemistry

Microwave-assisted synthesis techniques have been employed to produce bistriazines and triazines, which include derivatives of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine. These compounds have shown promise in supramolecular chemistry, particularly for their ability to form hydrogen bonds and complex with metals. This potential is attributed to the presence of a rigid linker in their structure, which can aid in the efficient preparation of extended supramolecular polymers with interesting fluorescence properties. These polymers find use in complexation with cyanuric and barbituric acid derivatives (Moral et al., 2010; Díaz‐Ortiz et al., 2005).

Environmental Biodegradation

This compound and its derivatives are a subject of environmental concern due to their persistence. Microbial isolates capable of transforming substituted s-triazines have been identified. For instance, Rhodococcus corallinus possesses a hydrolase activity that can dechlorinate triazine compounds like deethylsimazine and deethylatrazine. The purified enzyme from this microbe can also deaminate other structurally related s-triazine and pyrimidine compounds (Mulbry, 1994).

Nonlinear Optics and Crystal Engineering

Studies on crystal structures and packing of derivatives of this compound have been carried out to explore their potential in nonlinear optics (NLO) and crystal engineering. These studies have shown that such triazine derivatives can form hydrogen bonds and possess unique structural features conducive for NLO applications. The noncentrosymmetric nature of some derivatives has been confirmed, which is a critical property for materials used in NLO (Boese et al., 2002).

Computational Chemistry Studies

Computational chemistry has been used to predict the structural and vibrational properties of s-triazine derivatives, including this compound. These predictions are important for understanding the behavior of these compounds in various applications, including their use in herbicides, resins, pharmaceuticals, and nanostructures on metallic surfaces (Benassi et al., 2013).

Mechanism of Action

Target of Action

It’s worth noting that similar triazine compounds have been used in the development of sensors based on biomimetic recognition utilizing a molecularly imprinted polymer .

Mode of Action

It’s known that triazine compounds can interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, which can lead to changes in cellular processes .

Result of Action

Similar compounds have been used in the development of sensors, suggesting that they may have unique binding properties that can be exploited for detection purposes .

properties

IUPAC Name |

6-chloro-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVRBYULLRGOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279737 | |

| Record name | 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32998-04-2 | |

| Record name | 32998-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

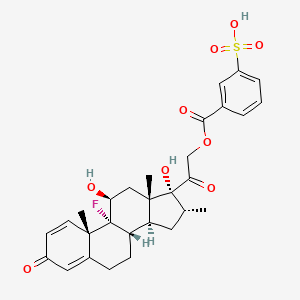

![(6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213506.png)

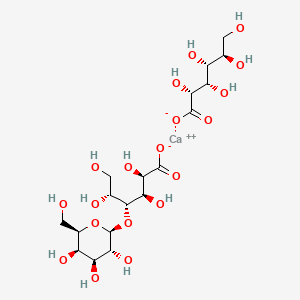

![(1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1213511.png)